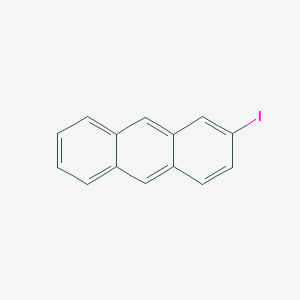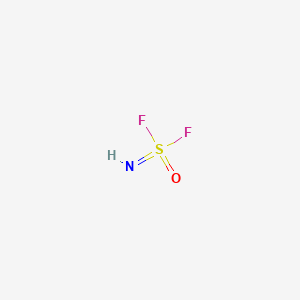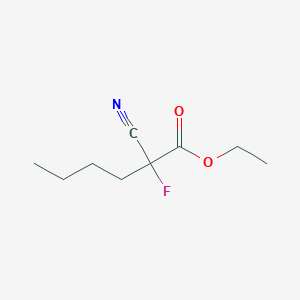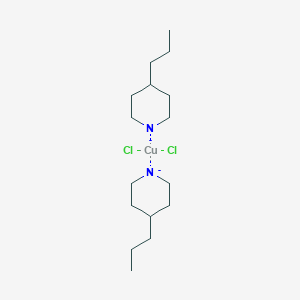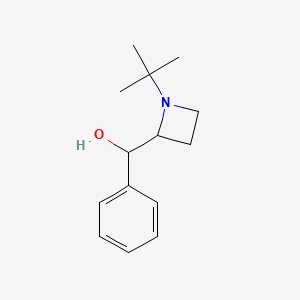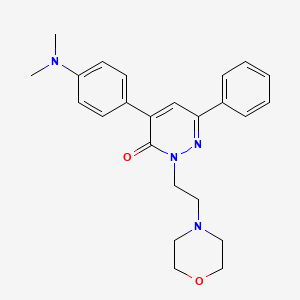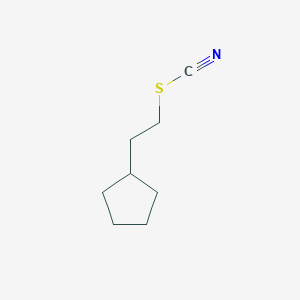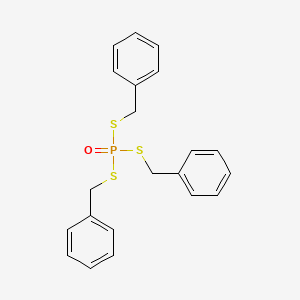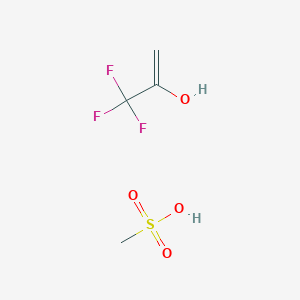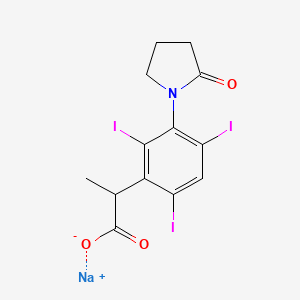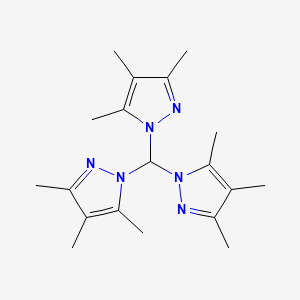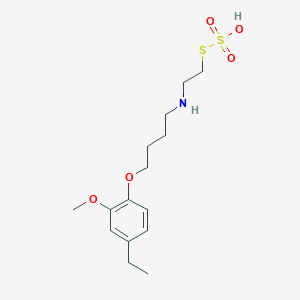![molecular formula C25H19NOSSn B14706227 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole CAS No. 18696-04-3](/img/structure/B14706227.png)
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is an organotin compound that features a benzoxazole ring substituted with a triphenylstannyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with triphenyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-Mercaptobenzoxazole+Triphenyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl group, converting it to a stannane or other lower oxidation state species.
Substitution: The triphenylstannyl group can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides (e.g., bromine) or Grignard reagents are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Stannanes or other reduced tin species.
Substitution: Various organotin compounds depending on the nucleophile used.
科学的研究の応用
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole involves its ability to form stable complexes with various substrates. The triphenylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the benzoxazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
- 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- Triphenyltin hydride
- Triphenylstannane
Comparison: 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of both the benzoxazole ring and the triphenylstannyl sulfanyl group. This combination imparts distinct reactivity and stability compared to other organotin compounds. For example, while triphenyltin hydride is primarily used as a reducing agent, this compound can participate in a broader range of reactions due to the additional functional groups present.
特性
CAS番号 |
18696-04-3 |
|---|---|
分子式 |
C25H19NOSSn |
分子量 |
500.2 g/mol |
IUPAC名 |
1,3-benzoxazol-2-ylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/C7H5NOS.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H,8,10);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
ORVRAKPRCYYVRH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


